Emavusertib - 1801344-14-8

Emavusertib

Catalog Number: EVT-3165343
CAS Number: 1801344-14-8
Molecular Formula: C24H25N7O5
Molecular Weight: 491.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emavusertib (CA-4948) is a potent oral inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) with anti-tumor activity . It is being investigated for its safety, clinical activity, and potential biomarkers in relapsed/refractory (R/R) acute myeloid leukemia (AML) and higher-risk myelodysplastic syndrome .


Molecular Structure Analysis

Emavusertib has a chemical formula of C24H25N7O5, an exact mass of 491.19, and a molecular weight of 491.508 .

Source and Classification

Emavusertib was developed by Curis, Inc., which specializes in innovative drug development for cancer therapies. The compound is a part of a class of drugs that target the IRAK4 pathway, which plays a crucial role in inflammatory signaling and cancer progression. By inhibiting IRAK4, emavusertib aims to disrupt the signaling pathways that contribute to tumor growth and resistance to treatment .

Synthesis Analysis

Methods and Technical Details

The synthesis of emavusertib involves several steps, utilizing advanced organic chemistry techniques to construct its complex molecular structure. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as amide bond formation and cyclization.
  2. Functional Group Modifications: Various functional groups are introduced or modified to enhance the pharmacological properties of the compound.
  3. Purification: After synthesis, emavusertib undergoes purification processes such as chromatography to isolate the desired product from by-products and unreacted materials.

The detailed reaction mechanisms and conditions used during synthesis are typically documented in proprietary research but may involve techniques like NMR spectroscopy for structural confirmation .

Molecular Structure Analysis

Structure and Data

Emavusertib's molecular structure features several notable components:

  • Core Structure: The backbone consists of an oxazole ring fused with a pyridine derivative, contributing to its biological activity.
  • Substituents: It contains multiple nitrogen-containing groups that enhance its interaction with biological targets.
  • Chirality: The compound has chiral centers, which may influence its pharmacodynamics and pharmacokinetics.

The InChIKey for emavusertib is SJHNWSAWWOAWJH-MRXNPFEDSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions and Technical Details

Emavusertib primarily acts through inhibition of IRAK4, affecting downstream signaling pathways involved in cell proliferation and survival. Key reactions include:

  • Inhibition of Phosphorylation Events: By blocking IRAK4 activity, emavusertib disrupts phosphorylation cascades that lead to NF-kB activation, a critical pathway in cancer cell survival.
  • Induction of Apoptosis: Studies have shown that treatment with emavusertib can lead to increased apoptosis in resistant lymphoma models, indicating its potential effectiveness against tumors that have previously evaded treatment .
Mechanism of Action

Process and Data

Emavusertib's mechanism of action involves:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Emavusertib possesses several important physical and chemical properties:

  • Molecular Weight: Approximately 445.50 g/mol.
  • Solubility: The solubility profile is critical for bioavailability; specific studies indicate moderate solubility in aqueous environments.
  • Stability: Stability under physiological conditions is essential for therapeutic efficacy; preliminary data suggest reasonable stability across various pH levels.

These properties are crucial for determining the compound's formulation and delivery methods .

Applications

Scientific Uses

Emavusertib is primarily being explored for its applications in oncology:

  • Treatment of Hematologic Malignancies: It shows promise in treating conditions such as acute myeloid leukemia and lymphoma, particularly in patients who have developed resistance to other therapies.
  • Combination Therapies: Research indicates that emavusertib may enhance the efficacy of existing treatments when used in combination with other targeted therapies .
  • Research Tool: Beyond clinical applications, emavusertib serves as a valuable research tool for studying IRAK4's role in cancer biology and inflammation.

Properties

CAS Number

1801344-14-8

Product Name

Emavusertib

IUPAC Name

N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide

Molecular Formula

C24H25N7O5

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m1/s1

InChI Key

SJHNWSAWWOAWJH-MRXNPFEDSA-N

SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6

Canonical SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6

Isomeric SMILES

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.